molecular formula C11H17NO3 B2930800 Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate CAS No. 2248287-39-8

Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate

Cat. No.: B2930800
CAS No.: 2248287-39-8
M. Wt: 211.261
InChI Key: ZGWXPAUMKVVSLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the carboxyl group using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Primary amines.

    Substitution: Carboxylic acids.

Mechanism of Action

The mechanism of action of tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors due to its structural features .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate: Characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a furan ring.

    Tert-butyl 5-(aminomethyl)-2-methylthiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.

    Tert-butyl 5-(aminomethyl)-2-methylpyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole derivatives. This uniqueness makes it a valuable compound for various chemical and biological studies .

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-7-9(5-8(6-12)14-7)10(13)15-11(2,3)4/h5H,6,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWXPAUMKVVSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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